7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-18-12-4-2-3-11-7-13(19-14(11)12)15(17)16-8-10-5-6-20-9-10/h2-7,9H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAAEHJSNZADLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, in this case, thiophen-3-ylmethylamine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzofuran core, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide exhibits significant anticancer activity. It has been shown to affect various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : It causes cell cycle disruption, particularly in the S-phase, inhibiting cancer cell proliferation.
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Potential Antifungal Effects : Preliminary studies suggest activity against certain fungal strains.
Anticancer Studies
In vitro studies have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects. For instance:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HepG2 (liver cancer) | 1.80 |
| MCF-7 (breast cancer) | 1.95 |
Antimicrobial Activity
Research has shown that the compound exhibits antimicrobial effects comparable to established antibiotics:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the benzofuran core.
- Introduction of the thiophene moiety via nucleophilic substitution.
- Finalization through carboxamide formation under optimized conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, benzofuran derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and thiophen-3-ylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological response.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Neuroprotective Activity
The 2015 study synthesized 18 derivatives (1a–r) of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide and identified compounds 1f (-CH₃ at R2) and 1j (-OH at R3) as the most potent neuroprotective agents against NMDA-induced excitotoxicity in rat cortical neurons .
- Compound 1f exhibited efficacy comparable to memantine (a clinical NMDA antagonist) at 30 μM, reducing ROS production by 62% at 100 μM .
- Compound 1j demonstrated dual neuroprotective and antioxidant effects, scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals by 48% and inhibiting lipid peroxidation in rat brain homogenate by 52% .

In contrast, the thiophen-3-ylmethyl substituent in the target compound may modulate NMDA receptor interactions differently due to thiophene’s electron-rich aromatic system compared to phenyl groups. However, direct comparative data are unavailable in the evidence.
Antioxidant Activity
Antioxidant efficacy varies significantly with substituents:
- Methyl (-CH₃) at R2 (e.g., 1f) enhances neuroprotection but shows moderate antioxidant activity.
- Hydroxyl (-OH) at R3 (e.g., 1j) improves radical scavenging and lipid peroxidation inhibition, likely due to hydrogen-donating capacity .
Thiophene-containing analogs, such as N-(2-nitrophenyl)thiophene-2-carboxamide, exhibit divergent biological profiles (e.g., antibacterial activity) due to altered supramolecular interactions . This highlights the role of heterocyclic substituents in redirecting bioactivity.
Hybrid Derivatives
Tacrine–benzofuran hybrids (e.g., 1k, 1l) incorporate a tacrine moiety linked to the benzofuran core via alkyl chains. For example:
- Compound 1k (hexyl linker) and 1l (heptyl linker) demonstrated improved AChE inhibition (IC₅₀: 0.8–1.2 μM) compared to tacrine alone (IC₅₀: 0.2 μM) .
These hybrids differ from the target compound in their dual-target mechanism but share the benzofuran scaffold’s role in enhancing blood-brain barrier permeability.
Table 1: Neuroprotective and Antioxidant Activities of Selected Derivatives
Table 2: Structural Comparison with Hybrid Derivatives
Biological Activity
7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives class. Its unique structural features, including a methoxy group and a thiophene moiety, suggest potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, neuroprotective, antimicrobial properties, and biochemical interactions.
Structural Characteristics
The compound can be characterized by the following structural formula:
This structure incorporates a benzofuran core, which is known for various biological activities, and a thiophene ring that may enhance its pharmacological profile.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 |
| Hep-2 | 3.25 |
| P815 | 17.82 |
These findings suggest that the compound may serve as a lead in developing novel anticancer agents .
2. Neuroprotective Effects
A study evaluating neuroprotective properties found that derivatives of benzofuran, including this compound, demonstrated protective effects against NMDA-induced excitotoxicity in neuronal cultures. The compound's neuroprotective action was comparable to memantine, a known NMDA antagonist, indicating its potential for treating neurodegenerative conditions .
3. Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| B. subtilis | 4.69 |
| S. aureus | 5.64 |
| E. coli | 8.33 |
| C. albicans | 16.69 |
These results indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit sodium ion influx in myocardial conduction fibers, which may contribute to its cardioprotective effects.
- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and cell proliferation, enhancing its anticancer properties.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of benzofuran compounds for their biological activities:
- Neuroprotective Study : A series of benzofuran derivatives were synthesized and evaluated for neuroprotective effects against excitotoxicity in rat cortical neurons. Among them, compounds with specific substitutions exhibited significant protective effects at concentrations comparable to established drugs .
- Antimicrobial Evaluation : A comprehensive study on the antimicrobial properties of benzofuran derivatives highlighted their efficacy against multiple pathogens, providing insights into structure-activity relationships that could guide future drug design .
Chemical Reactions Analysis
Oxidation
The methoxy group at the 7-position may undergo oxidation to form a carbonyl group under strong oxidizing agents (e.g., KMnO₄). This reaction alters the electronic environment of the benzofuran core, potentially influencing biological activity.
Reaction Example :
Hydrolysis
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction can be catalyzed by enzymes or chemical agents like HCl/H₂O.
Reaction Example :
Substitution Reactions
The thiophen-3-ylmethyl group may participate in electrophilic aromatic substitution or nucleophilic alkylation, depending on the solvent and catalyst used. For instance, halogenation or alkylation reactions could modify the thiophene moiety .
Reaction Example :
Cyclization and Ring Expansion
The benzofuran core can undergo further cyclization reactions with suitable reagents (e.g., dienophiles in Diels-Alder reactions) to form fused heterocycles. These reactions expand structural complexity and may enhance biological activity .
Reaction Conditions and Yield Optimization
Stability and Storage
The compound is likely stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Proper storage in airtight containers and protection from moisture/light is recommended .
Comparative Analysis of Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide | Pyridine substitution | Anticancer, antimicrobial |
| N-(furan-3-ylmethyl)benzofuran-2-carboxamide | Furan-3-ylmethyl group | Anticancer, anti-inflammatory |
| 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide | Thiophen-3-ylmethyl group | Under investigation |
Future Research Directions
Q & A
Q. Key Considerations :
- Purification by column chromatography (silica gel, ethyl acetate/hexane gradients).
- Characterization via , , and HRMS to confirm regiochemistry.
How can researchers resolve contradictions in biological activity data for benzofuran carboxamides with varying substituents?
Advanced Research Question
Discrepancies in bioactivity often arise from substituent positioning and conformational flexibility :
- Methodological Approach :
- Perform molecular docking studies to compare binding affinities of analogs (e.g., methoxy vs. chloro substituents) .
- Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends.
- Validate via in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions.
Q. Example :
| Substituent (R) | IC (µM) | LogP |
|---|---|---|
| 7-OCH | 0.45 | 2.1 |
| 7-Cl | 1.20 | 2.8 |
| 7-NO | >10 | 1.5 |
Interpretation : Methoxy groups enhance solubility and target engagement compared to nitro derivatives .
What advanced spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
- : Identify methoxy protons (δ 3.8–4.0 ppm) and thiophene protons (δ 6.8–7.2 ppm).
- X-ray Crystallography : Resolve planarity of the benzofuran ring and intermolecular H-bonding (e.g., O–H⋯O interactions in carboxyl groups) .
- FT-IR : Confirm carboxamide C=O stretching (~1650 cm) and N–H bending (~1550 cm).
How can [3,3]-sigmatropic rearrangement strategies be optimized for synthesizing benzofuran derivatives?
Advanced Research Question
The metal-free [3,3]-sigmatropic rearrangement () is optimized via:
- Temperature Control : Reactions typically proceed at 80–100°C in THF or toluene.
- Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize transition states, improving yields.
- Workup : Acidic quenching to protonate intermediates, followed by extraction (CHCl) and crystallization.
Q. Example Optimization Table :
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 3-Methyl ether | 85 | 12 |
| 3-Chloro | 72 | 16 |
| 3-Nitro | 38 | 24 |
What methodologies are recommended for analyzing the stability of this compound under physiological conditions?
Advanced Research Question
- HPLC-MS Stability Assay : Incubate compound in PBS (pH 7.4) at 37°C, sampling at 0, 6, 12, 24 h. Monitor degradation products.
- Metabolite Identification : Use liver microsomes + NADPH to simulate Phase I metabolism.
- pH-Dependent Degradation : Test stability in gastric (pH 2) and intestinal (pH 6.8) buffers.
Q. Data Interpretation :
- Methoxy groups generally enhance metabolic stability compared to hydroxyl analogs .
How do steric and electronic effects of the thiophen-3-ylmethyl group influence bioactivity?
Advanced Research Question
- Steric Effects : Bulky thiophene substituents may hinder binding to flat aromatic pockets (e.g., enzyme active sites).
- Electronic Effects : Thiophene’s electron-rich nature facilitates π–π stacking with target residues.
- Methodology : Synthesize analogs with thiophen-2-ylmethyl or furylmethyl groups and compare IC values .
What strategies mitigate low yields in the final carboxamide coupling step?
Basic Research Question
- Activation Reagents : Switch from EDC/HOBt to HATU for sterically hindered amines.
- Solvent Optimization : Use DMF or DCM for better solubility of aromatic amines.
- Temperature : Perform reactions at 0°C to minimize side reactions (e.g., racemization).
How can microwave-assisted synthesis improve the preparation of benzofuran carboxamides?
Advanced Research Question
Microwave irradiation ():
- Reduces reaction time from hours to minutes (e.g., 30 min at 120°C).
- Enhances yields by 10–20% via uniform heating.
- Case Study : Synthesis of 6-[2-(N,N-diethylamino)ethoxy]-3-methyl-2-benzofurancarboxylates achieved 92% yield in 20 min .
What crystallographic data are essential for confirming molecular conformation?
Advanced Research Question
- Torsion Angles : Validate spatial arrangement of the thiophen-3-ylmethyl group.
- Hydrogen-Bonding Networks : Identify dimerization patterns (e.g., centrosymmetric dimers via O–H⋯O bonds) .
- Planarity Analysis : Mean deviation from the benzofuran ring plane (<0.01 Å indicates rigidity) .
How can researchers address discrepancies in solubility predictions vs. experimental data?
Advanced Research Question
- Computational Tools : Compare LogP (ALOGPS) vs. experimental shake-flask method.
- Co-solvency Strategies : Use DMSO/water mixtures for poorly soluble analogs.
- Polymorph Screening : Identify crystalline forms with improved aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

